molecular formula C18H21NO4 B1213549 Homolycorine CAS No. 477-20-3

Homolycorine

Cat. No.: B1213549
CAS No.: 477-20-3
M. Wt: 315.4 g/mol
InChI Key: WXZAKVLYZHWSNF-KBRIMQKVSA-N
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Description

Homolycorine is a toxic alkaloid found in various species of the Amaryllidaceae family, such as daffodils (Narcissus). It is known for its complex structure and biological activities. The compound has the systematic IUPAC name (5aR,11bS,11cS)-9,10-Dimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydro2benzopyrano[3,4-g]indol-7(1H)-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homolycorine can be synthesized through various methods, including the biosynthesis pathway involving the enzyme norbelladine 40-O-methyltransferase. This enzyme catalyzes the methylation of norbelladine, leading to the formation of this compound . The synthetic route typically involves multiple steps, including phenolic oxidative coupling and methylation reactions.

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the difficulty in synthesizing it in large quantities. advances in enzymology and next-generation sequencing have opened up possibilities for more efficient production methods .

Chemical Reactions Analysis

Types of Reactions: Homolycorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Homolycorine exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Homolycorine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-17H,5-7H2,1-3H3/t13-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZAKVLYZHWSNF-KBRIMQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963902
Record name 9,10-Dimethoxy-1-methyllycorenan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-20-3
Record name Homolycorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homolycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-1-methyllycorenan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOLYCORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95J9AUU63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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